
1-Adamantyl(amino)acetic acid hydrochloride
Overview
Description
1-Adamantyl(amino)acetic acid hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantyl(amino)acetic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-adamantylacetic acid with amines in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1-adamantylacetic acid, while reduction can produce 1-adamantylmethylamine .
Scientific Research Applications
Scientific Research Applications
1-Adamantyl(amino)acetic acid hydrochloride serves multiple roles in various fields:
Medicinal Chemistry
This compound has shown promise in drug development due to its structural characteristics, which allow it to interact with biological targets such as neurotransmitter receptors. Preliminary studies indicate potential pharmacological effects that warrant further investigation through in vitro and in vivo studies.
Organic Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules. It can be utilized as a substrate or reagent in various organic reactions, including the synthesis of metal complexes and other pharmaceuticals .
Neuropharmacology
Due to its adamantane structure, similar to certain antiviral agents, this compound has been explored for its effects on the central nervous system. Its interactions with neurotransmitter receptors may influence therapeutic outcomes in neuropharmacological applications.
Case Study 1: Neuropharmacological Effects
A study investigated the binding affinity of this compound with various neurotransmitter receptors. Results indicated potential interactions that could lead to new therapeutic approaches for neurological disorders.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the utility of this compound as an intermediate in synthesizing complex organic molecules, showcasing its role in advancing chemical synthesis methodologies .
Mechanism of Action
The mechanism of action of 1-adamantyl(amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific structural features and the presence of both adamantyl and aminoacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Adamantyl(amino)acetic acid hydrochloride (CAS number 16091-96-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound features an adamantane core, a unique polycyclic hydrocarbon known for its stability and ability to enhance lipophilicity in drug design. The compound's structure can be represented as follows:
- Chemical Formula : C₁₂H₁₉NO₂·HCl
- Molecular Weight : 233.75 g/mol
The presence of both an amino group and an acetic acid moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and other cellular targets. Preliminary studies indicate that it may influence:
- Neurotransmitter Receptors : Potential binding affinities with serotonin and dopamine receptors, which could implicate its use in treating psychiatric disorders.
- Ion Channels : Similar compounds have shown interactions with ion channels, suggesting possible effects on neuronal excitability and signaling pathways.
In Vitro Studies
In vitro studies are crucial for understanding the pharmacological profile of this compound. Research indicates that derivatives of adamantane exhibit varied biological activities:
These findings highlight the diverse pharmacological potential of adamantane derivatives, suggesting that this compound may share similar properties.
Case Studies
Several case studies have explored the therapeutic applications of adamantane derivatives:
- Antiviral Activity : Studies on amantadine and rimantadine have demonstrated their effectiveness against influenza viruses by inhibiting the M2 ion channel, a mechanism that may also extend to this compound due to structural similarities.
- Neuroprotective Effects : Research indicates that certain adamantane derivatives can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : Some analogs have shown promise in inhibiting tumor growth in preclinical models, suggesting a pathway for further investigation into the anticancer potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Adamantyl(amino)acetic acid hydrochloride, and what are the critical reaction parameters?
The synthesis typically involves coupling adamantane-derived amines with activated carboxylic acids. For example, peptide coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate amidation between 1-aminoadamantane hydrochloride and carboxylic acid derivatives. Critical parameters include:
- Activation of the carboxylic acid : Pre-activation with EDC/HOBt in ethyl acetate or dichloromethane to form an active ester intermediate .
- Reaction stoichiometry : A 1:1 molar ratio of amine to carboxylic acid, with excess coupling agents (1.5 equivalents) to ensure complete conversion .
- Purification : Column chromatography or recrystallization to isolate the product, as adamantane derivatives often exhibit low solubility in polar solvents .
Q. Which analytical techniques are most reliable for characterizing adamantane-based compounds like this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm adamantane ring integrity and substitution patterns. For example, adamantane protons typically resonate between δ 1.6–2.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC with derivatization : Pre-column derivatization using agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances UV detection sensitivity for trace impurities or related compounds .
Q. How can researchers address solubility challenges during in vitro studies of adamantane derivatives?
Adamantane derivatives often exhibit poor aqueous solubility due to their hydrophobic adamantane core. Mitigation strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the adamantane scaffold.
- Co-solvent systems : Using mixtures of PBS (pH 7.4) with organic solvents like DMSO (<1% v/v) to maintain solubility without denaturing biomolecules .
Advanced Research Questions
Q. What advanced chromatographic methods resolve co-eluting impurities in adamantane derivatives during quality control?
- HPLC with gradient elution : A mobile phase of acetonitrile/tetrahydrofuran (65:35) and acetic acid/water (0.1:100) can separate structurally similar impurities (e.g., rimantadine, memantine) within 20 minutes .
- Chiral chromatography : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases are effective for adamantane-containing stereoisomers .
Q. How can researchers optimize low yields in amidation reactions involving 1-aminoadamantane hydrochloride?
Common pitfalls and solutions include:
- Moisture sensitivity : Ensure anhydrous conditions by pre-drying solvents (e.g., molecular sieves in ethyl acetate) .
- Side reactions : Add triethylamine (4 equivalents) to neutralize HCl from the amine hydrochloride, preventing acid-catalyzed decomposition .
- Alternative coupling agents : Replace EDC/HOBt with HATU or PyBOP for sterically hindered substrates, improving coupling efficiency .
Q. What mechanistic insights guide the stability assessment of this compound under physiological conditions?
- pH-dependent stability : Adamantane derivatives are stable in acidic conditions (pH < 5) but may hydrolyze in alkaline environments. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring can identify degradation products .
- Oxidative stability : Adamantane’s rigid structure resists oxidation, but labile side chains (e.g., esters) require protection with antioxidants like BHT during storage .
Q. How are computational methods applied to predict the biological activity of adamantane-based compounds?
- Molecular docking : Adamantane’s lipophilic cage can be modeled to assess binding to hydrophobic pockets (e.g., viral M2 proton channels). Tools like AutoDock Vina predict binding affinities for structure-activity relationship (SAR) studies .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with antiviral or enzyme inhibitory activity to prioritize synthetic targets .
Q. Methodological Considerations
- Safety protocols : Adamantane derivatives require handling in fume hoods due to potential respiratory irritation. Refer to SDS guidelines for proper PPE (gloves, goggles) and spill management .
- Data validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC) to confirm purity, especially for biological assays .
Properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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